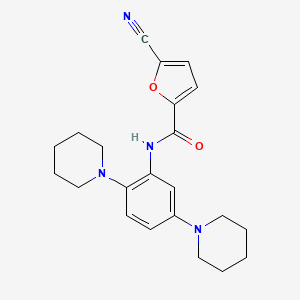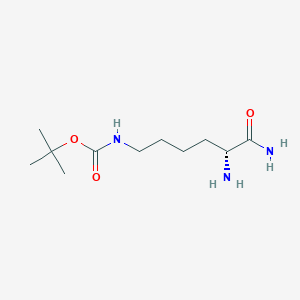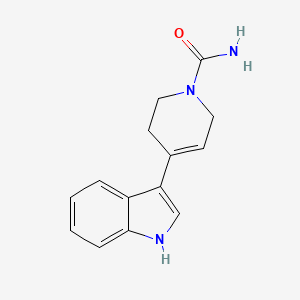
4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide
Overview
Description
4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide is a compound that features both indole and dihydropyridine moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . Dihydropyridine derivatives are widely recognized for their role in calcium channel blockers used in cardiovascular treatments . The combination of these two moieties in a single molecule suggests potential for diverse biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to interact with various targets, including enzymes like α-glucosidase and proteins involved in bacterial cell division .
Mode of Action
For instance, some indole derivatives can inhibit the activity of enzymes, thereby affecting the biochemical reactions these enzymes catalyze .
Biochemical Pathways
Related indole derivatives have been reported to impact various biochemical pathways, including those involved in bacterial cell division and glucose metabolism .
Result of Action
Related indole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may lead to the death or inhibition of harmful microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide can be achieved through multicomponent reactions involving indole derivatives and dihydropyridine precursors . One common method involves the reaction of indole with appropriate aldehydes and amines under acidic or basic conditions to form the desired product . The reaction conditions typically include refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the multicomponent reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability . Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.
Substitution: Both the indole and dihydropyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted indole and dihydropyridine derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole-3-carboxaldehyde, indole-3-acetic acid.
Dihydropyridine Derivatives: Nifedipine, amlodipine.
Uniqueness
4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide is unique due to the combination of indole and dihydropyridine moieties in a single molecule, which may confer a broader range of biological activities compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-14(18)17-7-5-10(6-8-17)12-9-16-13-4-2-1-3-11(12)13/h1-5,9,16H,6-8H2,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBRGYRLCPRDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


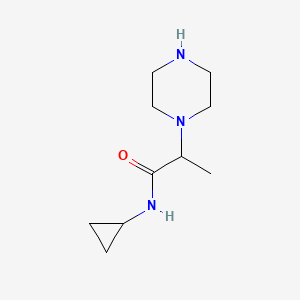
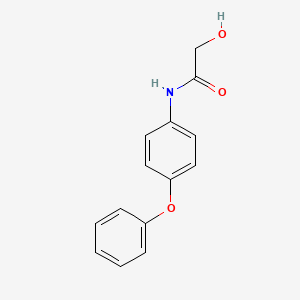
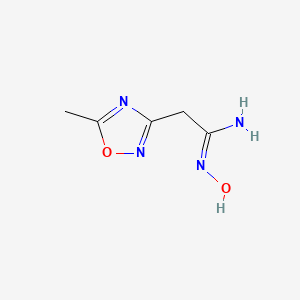
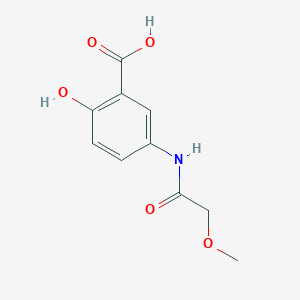
![[4-(2-Methylpropyl)morpholin-2-yl]methanol](/img/structure/B3340882.png)
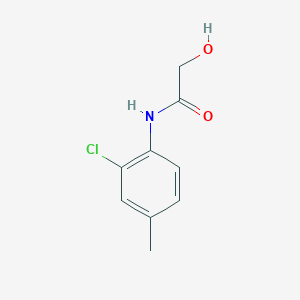
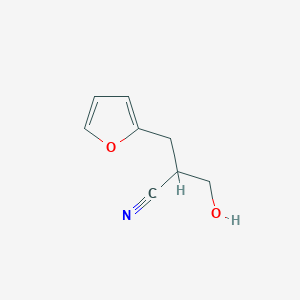
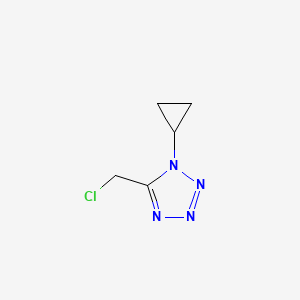
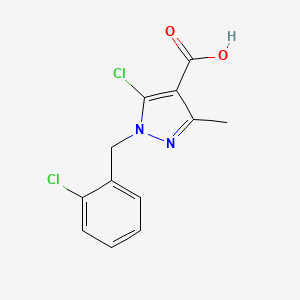
![(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B3340930.png)
![(3S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B3340931.png)
